Cas no 98-04-4 (Trimethylphenylammonium Iodide)

Trimethylphenylammonium Iodide structure
98-04-4 structure
Trimethylphenylammonium Iodide
98-04-4
C9H14IN
263.1186
MFCD00011791
34932
87574488

Trimethylphenylammonium Iodide Properties

Names and Identifiers

    • Phenyltrimethylammonium iodide
    • N,N,N-Trimethylanilinium iodide~Trimethyl phenylammonium iodide
    • Trimethylphenylammonium iodide
    • n,n,n-trimethylaniliniumiodide
    • n,n,n-trimethyl-benzenaminiuiodide
    • n,n,n-trimethylbenzenaminiumiodide
    • n,n-dimethylanilinemethiodide
    • phenyltrimethyl-ammoniuiodide
    • trimethylanilliniumiodide
    • trimethylphenyl-ammoniuiodide
    • trimethyl(phenyl)azanium,iodide
    • TriMethylsulfoniuM hydroxide solution
    • N,N,N-Trimethylanilinium iodide
    • Trimethylanilinium iodide
    • Trimethylanillinium iodide
    • N,N-Dimethylaniline methiodide
    • Ammonium, phenyltrimethyl-, iodide
    • N,N,N-Trimethylbenzenaminium iodide
    • Benzenaminium, N,N,N-trimethyl-, iodide
    • 4O888XQ7FP
    • Ammonium, trimethylphenyl-, iodide
    • Benzenaminium, N,N,N-trimethyl-, iodide (1:1)
    • MLS000069658
    • SMR000059200
    • Trimethylphenylammoniumjodid
    • Trim
    • Ammonium, trimethylphenyl-, iodide (8CI)
    • Benzenaminium, N,N,N-trimethyl-, iodide (9CI)
    • Trimethylphenylammonium iodide (6CI)
    • N,N,N-Trimethylaniline iodide
    • PHT
    • AKOS015833269
    • CHEMBL1710726
    • D91934
    • P0246
    • HMS3374P05
    • DTXSID1021825
    • HMS2231J08
    • BS-42319
    • TRIMETHYL-PHENYL-AMMONIUM, IODIDE
    • 98-04-4
    • NSC-5047
    • WLN: 1K1 & 1 & R & I
    • NS00078808
    • SCHEMBL238393
    • Q27260285
    • HY-W009423
    • EINECS 202-630-3
    • NSC 5047
    • AI3-50906
    • TrimethylphenylammoniumIodide
    • N,N,N-Trimethylbenzaminium iodide (1:1)
    • MFCD00011791
    • PHENYLTRIMETHYLAMMONIUM IODIDE [MI]
    • N,N-Trimethylanilinium iodide
    • Benzenaminium,N,N-trimethyl-, iodide
    • trimethyl(phenyl)azanium;iodide
    • phenyl trimethyl ammonium iodide
    • FT-0675634
    • NSC5047
    • W-100097
    • FT-0675633
    • CS-W010139
    • UNII-4O888XQ7FP
    • N,N,NTrimethylbenzenaminium iodide
    • Benzenaminium, N,N,Ntrimethyl, iodide
    • Ammonium, phenyltrimethyl, iodide
    • KKLAORVGAKUOPZ-UHFFFAOYSA-M
    • N,N,NTrimethylanilinium iodide
    • Benzenaminium, N,N,Ntrimethyl, iodide (1:1)
    • iodide of phenyltrimethylammonium
    • N,NDimethylaniline methiodide
    • Trimethylanilinium Iodide; Phenyltrimethylammonium Iodide; N,N,N-Trimethylanilinium Iodide;
    • Ammonium, trimethylphenyl, iodide
    • DTXCID301825
    • +Expand
    • MFCD00011791
    • KKLAORVGAKUOPZ-UHFFFAOYSA-M
    • 1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
    • [I-].[N+](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
    • 3916752

Computed Properties

  • 263.01700
  • 0
  • 1
  • 1
  • 263.017
  • 11
  • 95.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 2
  • 0
  • 0

Experimental Properties

  • -1.11270
  • 0.00000
  • 7318
  • Soluble in water and methanol.
  • °Cat760mmHg
  • 227 ºC
  • °C
  • 2493
  • White powder.
  • Not determined
  • Light Sensitive
  • 1.4709 (estimate)

Trimethylphenylammonium Iodide Security Information

Trimethylphenylammonium Iodide Customs Data

  • 2923900090
  • China Customs Code:

    2923900090

    Overview:

    2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Trimethylphenylammonium Iodide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003VKU-1g
Trimethylphenylammonium Iodide
98-04-4 95%
1g
$31.00 2024-04-19
A2B Chem LLC
AB80094-1g
Trimethylphenylammonium Iodide
98-04-4 95%
1g
$13.00 2024-07-18
Aaron
AR003VT6-5g
Trimethylphenylammonium Iodide
98-04-4 99%
5g
$6.00 2024-05-20
abcr
AB118561-25g
Phenyltrimethylammonium iodide, 99%; .
98-04-4 99%
25g
€59.30
Ambeed
A920660-5g
Trimethylphenylammonium Iodide
98-04-4 98%
5g
$10.0 2024-07-16
Chemenu
CM392670-100g
Trimethylphenylammonium Iodide
98-04-4 95%+
100g
$115 2024-07-23
eNovation Chemicals LLC
D107801-100g
PHENYLTRIMETHYLAMMONIUMIODIDE
98-04-4 97%
100g
$200 2022-09-09
TRC
T796640-100mg
Trimethylphenylammonium Iodide
98-04-4
100mg
$ 64.00 2023-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14402-25g
Phenyltrimethylammonium iodide, 99%
98-04-4 99%
25g
¥467.00 2023-02-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T113597-25g
Trimethylphenylammonium Iodide
98-04-4 99%
25g
¥183.90 2023-09-01

Trimethylphenylammonium Iodide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1S:CH2Cl2, rt; 15 h, rt
Reference
Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts
By Lei, Peng et al, Organic Letters, 2022, 24(34), 6310-6315

Synthetic Circuit 2

Reaction Conditions
1.1S:MeCN, 8 h, 90°C
Reference
Transition-Metal-Free Photoredox Phosphonation of Aryl C-N and C-X Bonds in Aqueous Solvent Mixtures
By Pan, Lei et al, ACS Sustainable Chemistry & Engineering, 2022, 10(2), 691-695

Synthetic Circuit 3

Reaction Conditions
1.1R:K2CO3, S:DMF, rt
2.1S:CH2Cl2, rt
Reference
Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides
By Zhang, Chen et al, Organic Chemistry Frontiers, 2021, 8(17), 4865-4870

Synthetic Circuit 4

Reaction Conditions
1.1S:CH2Cl2, rt; overnight, rt
Reference
Sonogashira Cross-Coupling of Aryltrimethylammonium Salts
By Chen, Qianwei et al, ACS Catalysis, 2019, 9(4), 3730-3736

Synthetic Circuit 5

Reaction Conditions
1.1S:CH2Cl2, rt; 12 h, 50°C
Reference
Transition-Metal-Free Reaction of Aryltrimethylammonium Iodides with Arylzinc Reagents
By Dai, Wei-Can and Wang, Zhong-Xia, Chemistry - An Asian Journal, 2017, 12(23), 3005-3009

Synthetic Circuit 6

Reaction Conditions
1.1R:KI, R:CaCO3, S:H2O, heated
2.1R:2,6-Lutidine, S:Me2CO
Reference
Iodomethane
By Sulikowski, Gary A. et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-10

Synthetic Circuit 7

Reaction Conditions
1.1
Reference
"Host-guest" binding of a luminescent dinuclear Au(I) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneability
By Shamsutdinova, Nataliya A. et al, New Journal of Chemistry, 2016, 40(11), 9853-9861

Synthetic Circuit 8

Reaction Conditions
1.1R:Et3N, C:10196-18-6, S:DMF, 4 h, rt
1.2S:DMF, 4 d, rt
Reference
Functionalized IRMOF-3: an efficient heterogeneous catalyst for the cycloaddition of allyl glycidyl ether and CO2
By Kim, Yu-Jin and Park, Dae-Won, Journal of Nanoscience and Nanotechnology, 2013, 13(3), 2307-2312

Synthetic Circuit 9

Reaction Conditions
1.1S:MeOH
Reference
The demethylation of some tertiary amine and alkaloid methacetates (MSc Thesis)
By Wilson, Nigel David Vaughan, No pp.; 1967, 1967, , From No pp.

Synthetic Circuit 10

Reaction Conditions
1.1
Reference
Arylammonium salts
By Schlummer, B. and Scholz, U., Science of Synthesis, 2007, 31b, 1679-1695

Synthetic Circuit 11

Reaction Conditions
1.1R:R:KI, S:H2O, heated
2.1R:2,6-Lutidine, S:Me2CO
Reference
Iodomethane
By Sulikowski, Gary A. et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, From e-EROS Encyclopedia of Reagents for Organic Synthesis, No pp. given

Synthetic Circuit 12

Reaction Conditions
1.1R:H2SO4, S:H2O, S:MeOH
2.1R:LiI, S:DMF
2.2S:Benzene
Reference
A new and efficient synthesis of monotritiomethyl iodide
By Saljoughian, Manouchehr et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(7), 767-76

Synthetic Circuit 13

Reaction Conditions
1.1
Reference
Carbon-13 nuclear magnetic resonance studies of aromatic amine-borane adducts
By Paz-Sandoval, M. A. et al, Spectrochimica Acta, 1987, 43A(11), 1331-5

Synthetic Circuit 14

Reaction Conditions
1.1
Reference
Organoarsenic compounds with an arsenic-nitrogen double bond. VII. Reaction of triphenylarsazoaryls with iodoalkanes
By Kokarev, G. I. et al, Zhurnal Obshchei Khimii, 1987, 57(4), 862-5

Synthetic Circuit 15

Reaction Conditions
1.1S:MeOH
2.1S:CH2Cl2
3.1S:MeOH
3.2R:KI, S:H2O
4.1R:K2CO3, S:Me2CO
5.1R:S:MeOH
Reference
Reactivity of halogen substituents of p-halogenoperfluoroanilines in acid media
By Kobayashi, H. et al, Journal of Fluorine Chemistry, 1985, 27(1), 1-22

Synthetic Circuit 16

Reaction Conditions
1.1C:K2CO3
2.1C:K2CO3
3.1
Reference
Phase-transfer alkylation with sulfonium salts
By Badet, Bernard et al, Synthesis, 1980, (11), 926-9

Trimethylphenylammonium Iodide Raw materials

Trimethylphenylammonium Iodide Preparation Products

Trimethylphenylammonium Iodide Suppliers

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